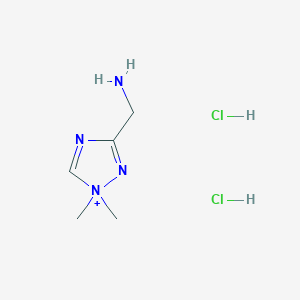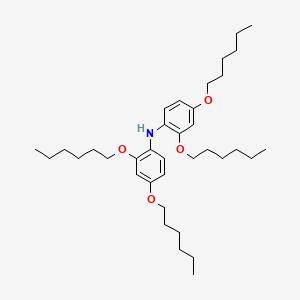
Bis(2,4-bis(hexyloxy)phenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-bis(hexyloxy)phenyl)amine is an organic compound with the molecular formula C36H59NO4 and a molecular weight of 569.86 g/mol . It is known for its unique chemical structure, which includes two hexyloxy groups attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Bis(2,4-bis(hexyloxy)phenyl)amine typically involves the reaction of 2,4-bis(hexyloxy)phenylamine with appropriate reagents under controlled conditions. One common method involves the use of a condensation reaction, where the starting materials are reacted in the presence of a catalyst to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Bis(2,4-bis(hexyloxy)phenyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions may produce amines .
Applications De Recherche Scientifique
Bis(2,4-bis(hexyloxy)phenyl)amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential use in drug development and as a probe for studying biological processes . In the field of medicine, it is being investigated for its potential therapeutic properties. Industrially, it is used in the production of dye-sensitized solar cells due to its efficient light-harvesting properties .
Mécanisme D'action
The mechanism of action of Bis(2,4-bis(hexyloxy)phenyl)amine involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Bis(2,4-bis(hexyloxy)phenyl)amine can be compared with other similar compounds, such as Bis(2’,4’-bis(hexyloxy)biphenyl-4-yl)amine . While both compounds share similar structural features, this compound is unique in its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications, such as dye-sensitized solar cells, where its specific properties enhance performance .
Propriétés
Formule moléculaire |
C36H59NO4 |
|---|---|
Poids moléculaire |
569.9 g/mol |
Nom IUPAC |
N-(2,4-dihexoxyphenyl)-2,4-dihexoxyaniline |
InChI |
InChI=1S/C36H59NO4/c1-5-9-13-17-25-38-31-21-23-33(35(29-31)40-27-19-15-11-7-3)37-34-24-22-32(39-26-18-14-10-6-2)30-36(34)41-28-20-16-12-8-4/h21-24,29-30,37H,5-20,25-28H2,1-4H3 |
Clé InChI |
DNODBTHQEFNZIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1)NC2=C(C=C(C=C2)OCCCCCC)OCCCCCC)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)
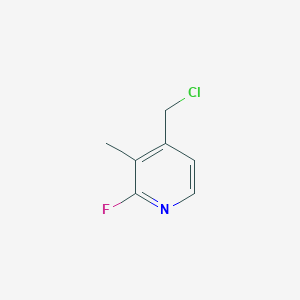
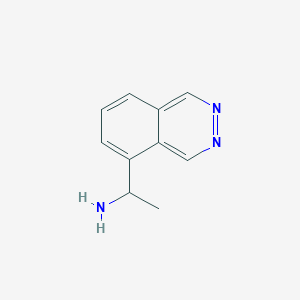
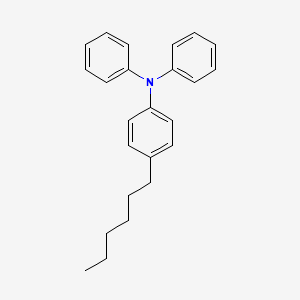
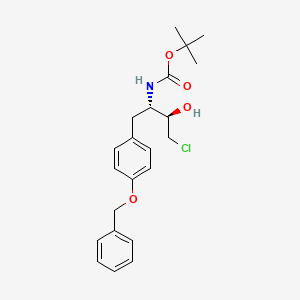
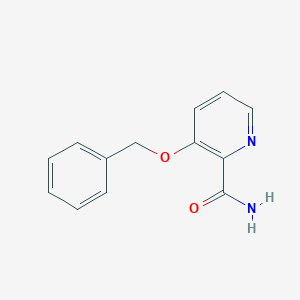
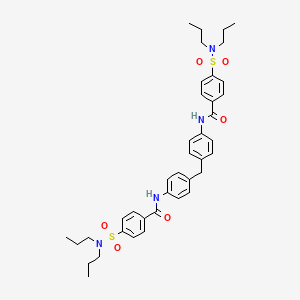
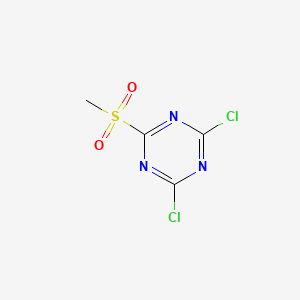
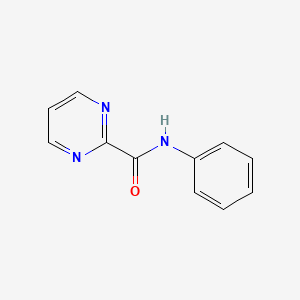

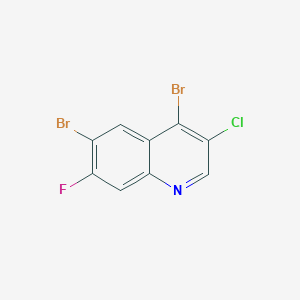
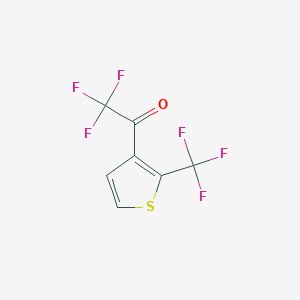
![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)
